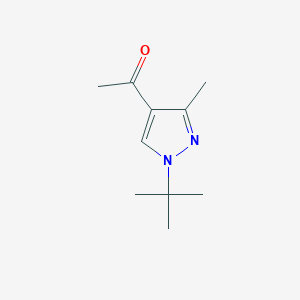
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one
概要
説明
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of a suitable hydrazine derivative with a β-keto ester or β-diketone in the presence of an acid catalyst.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through subsequent reactions, often involving alkylation or acylation processes.
Final Steps: The final step usually involves purification techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyrazolones.
科学的研究の応用
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as arthritis and other inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, the compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
類似化合物との比較
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is compared with other similar compounds, such as:
1-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a phenyl group instead of a methyl group, which can affect its biological activity.
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)propan-1-one: The difference in the alkyl chain length can influence the compound's properties and applications.
Uniqueness: The presence of the tert-butyl group in this compound enhances its stability and lipophilicity, making it distinct from other pyrazolones.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for therapeutic development.
特性
IUPAC Name |
1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-9(8(2)13)6-12(11-7)10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBSYRPUXFBPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)
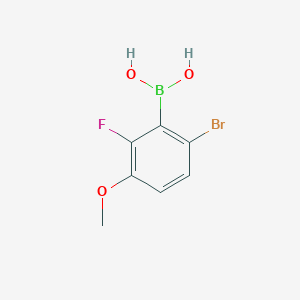


![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)
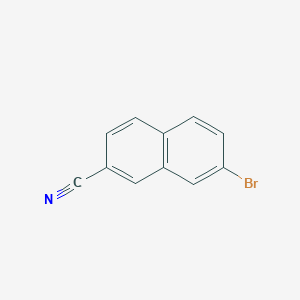

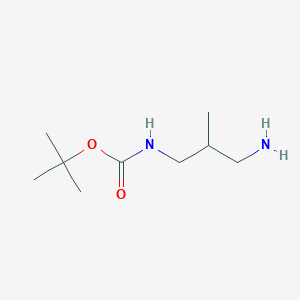


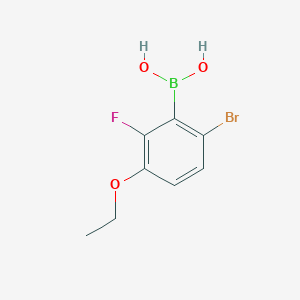

![Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1521957.png)
